8-Fluoro-2-methylquinolin-3-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-2-methylquinolin-3-amine hydrochloride is a chemical compound with the CAS Number: 2460757-59-7 . It has a molecular weight of 212.65 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 8-Fluoro-2-methylquinolin-3-amine hydrochloride is1S/C10H9FN2.ClH/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3;1H
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
8-Fluoro-2-methylquinolin-3-amine hydrochloride is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Transformation
- 8-Fluoro-2-methylquinolin-3-amine hydrochloride serves as an intermediate in the synthesis of 8-amino-tetrahydroisoquinolines and 1,2,3,4-tetrahydroisoquinoline derivatives. These compounds are valuable for creating potential central nervous system drug candidates (Hargitai et al., 2018).
Antibacterial Properties
- Derivatives of 8-fluoroquinolines, including those modified with primary amine appendages, have shown promising antibacterial activity against both gram-positive and gram-negative strains. This includes significant activity against S. aureus (Al-Hiari et al., 2007).
Fluorogenic Sensing
- Certain derivatives of 8-fluoroquinoline have been used as fluorogenic chemodosimeters, exhibiting selective fluorescence enhancement properties. For instance, a thioamide derivative of 8-hydroxyquinoline-benzothiazole shows Hg2+-selective fluorescence enhancement in aqueous solutions (Song et al., 2006).
Crystal Structure Analysis
- The hydrochloride salt of 8-fluoroquinoline derivatives has been studied for crystal structure and Hirshfeld surface analysis. These analyses are crucial for understanding the molecular geometry and potential interactions of these compounds (Ullah & Stoeckli-Evans, 2021).
Selective Fluorescent Sensors
- 8-Hydroxyquinoline derivatives have been synthesized as dendritic fluorescent sensors. They are particularly effective in detecting Zn(II) ions, showcasing the potential for selective metal ion sensing in various applications (Wang, Peng, & Sha, 2008).
Turn-On and Ratiometric Sensing
- Ligands based on 8-hydroxyquinoline with extended conjugated fluorophores have been designed for use in fluorescence-based sensor arrays. They are capable of distinguishing between various cationic analytes, illustrating their role in the development of advanced sensing technologies (Palacios et al., 2007).
Safety and Hazards
properties
IUPAC Name |
8-fluoro-2-methylquinolin-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2.ClH/c1-6-9(12)5-7-3-2-4-8(11)10(7)13-6;/h2-5H,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVVCZGTYBQOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C=CC=C(C2=N1)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.